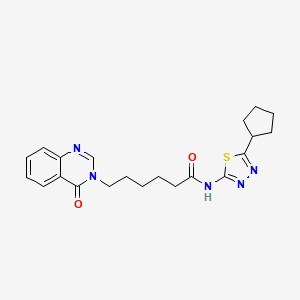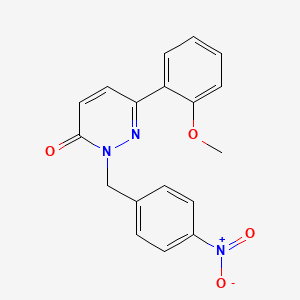![molecular formula C24H28N2O3S B10998771 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10998771.png)
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with dimethyl, methylphenylsulfonyl, and propyl groups, along with a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and propyl groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide: can be compared with other sulfonyl-substituted pyrrole derivatives and benzamides.
This compound: is unique due to its specific substitution pattern and combination of functional groups.
Uniqueness
The uniqueness of This compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28N2O3S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C24H28N2O3S/c1-6-15-26-19(5)18(4)22(30(28,29)20-13-11-16(2)12-14-20)23(26)25-24(27)21-10-8-7-9-17(21)3/h7-14H,6,15H2,1-5H3,(H,25,27) |
InChI Key |
HEQBYCQUGKZKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10998690.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10998702.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide](/img/structure/B10998725.png)

![4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10998741.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10998748.png)
![methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10998755.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10998758.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10998760.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10998762.png)
![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10998766.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10998770.png)
![methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10998772.png)

